molecular formula C19H20O4 B13317000 MappiodoininB

MappiodoininB

Cat. No.: B13317000
M. Wt: 312.4 g/mol
InChI Key: HLOAIZKTYWIVDA-IEOKLDEVSA-N
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Description

MappiodoininB is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MappiodoininB typically involves a multi-step process starting from readily available precursors. The key steps include:

    Formation of the Core Structure: This involves a series of condensation reactions to form the core structure of this compound.

    Functional Group Modifications: Various functional groups are introduced through substitution reactions to achieve the desired chemical properties.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Batch Reactors: For controlled reaction conditions and scalability.

    Continuous Flow Reactors: For efficient and consistent production.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: MappiodoininB undergoes various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

    Addition: Addition of atoms or groups to the core structure.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

    Catalysts: Such as palladium or platinum for catalytic reactions.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

MappiodoininB has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MappiodoininB involves its interaction with specific molecular targets and pathways. It is known to:

    Bind to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulate Receptors: Interacting with cellular receptors to alter signal transduction.

    Affect Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

MappiodoininB can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as MappiodoininA and MappiodoininC share structural similarities but differ in their functional groups and properties.

    Uniqueness: this compound stands out due to its specific functional groups that confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-methoxyprop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol

InChI

InChI=1S/C19H20O4/c1-22-10-2-3-13-4-9-18-16(11-13)17(12-20)19(23-18)14-5-7-15(21)8-6-14/h2-9,11,17,19-21H,10,12H2,1H3/b3-2+/t17-,19+/m1/s1

InChI Key

HLOAIZKTYWIVDA-IEOKLDEVSA-N

Isomeric SMILES

COC/C=C/C1=CC2=C(C=C1)O[C@H]([C@@H]2CO)C3=CC=C(C=C3)O

Canonical SMILES

COCC=CC1=CC2=C(C=C1)OC(C2CO)C3=CC=C(C=C3)O

Origin of Product

United States

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